4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile
Description
Historical Context and Discovery
The development of this compound emerged from the broader historical context of pyridine chemistry, which traces its origins to the mid-19th century when Thomas Anderson first isolated pyridine from animal bone oil in 1849. Anderson's pioneering work established the foundation for understanding nitrogen-containing heterocyclic compounds, describing pyridine as highly soluble in water and readily soluble in concentrated acids. The chemical structure of pyridine was later determined through the collaborative efforts of Wilhelm Körner in 1869 and James Dewar in 1871, who proposed that pyridine's structure derived from benzene through the substitution of one carbon-hydrogen unit with a nitrogen atom.
The first major breakthrough in pyridine derivative synthesis came in 1881 when Arthur Rudolf Hantzsch described the Hantzsch pyridine synthesis, which typically employs a 2:1:1 mixture of beta-keto acid, aldehyde, and ammonia as the nitrogen donor. This methodology laid the groundwork for subsequent developments in substituted pyridine chemistry. The contemporary methods of pyridine production experienced significant advancement in 1924 when Russian chemist Aleksei Chichibabin invented the Chichibabin pyridine synthesis reaction, utilizing inexpensive reagents and establishing methods still used for industrial pyridine production.
The specific development of this compound represents a more recent advancement in this historical continuum, building upon decades of research into substituted pyridine derivatives and their synthetic methodologies. The compound's synthesis involves sophisticated multi-step processes that demonstrate the evolution of organic synthetic techniques from the simple condensation reactions of the 19th century to the complex, catalyst-mediated reactions of modern chemistry.
Significance in Heterocyclic Chemistry Research
The significance of this compound in heterocyclic chemistry research stems from its representation of advanced synthetic strategies and its potential applications across multiple scientific disciplines. Nitrogen-containing heterocyclic compounds constitute approximately 60% of unique small-molecule drugs, demonstrating the structural significance of nitrogen-based heterocycles in pharmaceutical applications. This statistical prominence underscores the importance of compounds like this compound in contemporary drug discovery and development efforts.
The compound exemplifies the versatility of pyridine derivatives in participating in various chemical transformations typical of nitrogen-containing heterocycles, including nucleophilic substitutions, electrophilic aromatic substitutions, and potential cyclization reactions. The reactivity profile of this compound can be attributed to the electron-deficient nature of the pyridine ring combined with the electron-donating characteristics of the substituted amino group, creating a unique electronic environment that facilitates diverse chemical transformations.
Research into substituted pyridine derivatives has revealed their fundamental importance as building blocks for more complex heterocyclic compounds. The unique structural features of this compound allow for various chemical transformations, making it a versatile intermediate in organic synthesis. The compound's significance extends beyond synthetic chemistry to include investigations of its potential biological activities, including antimicrobial and anticancer properties, positioning it as a subject of interest in medicinal chemistry research.
Overview of Substituted Pyridine Derivatives
Substituted pyridine derivatives represent a vast and diverse class of heterocyclic compounds that have gained prominence due to their widespread occurrence in natural products and their extensive applications in pharmaceutical chemistry. The pyridine ring occurs in many important compounds, including agrochemicals, pharmaceuticals, and vitamins, establishing its fundamental importance in both natural and synthetic chemistry. The electronic characteristics of pyridine, featuring a conjugated system of six pi electrons delocalized over the ring, provide the foundation for understanding the behavior of substituted derivatives.
The electron distribution in pyridine differs significantly from benzene, reflecting the negative inductive effect of the nitrogen atom, which results in a dipole moment and weaker resonant stabilization compared to benzene. This electronic environment makes pyridine more prone to nucleophilic substitution at the 2- and 4-positions rather than electrophilic substitution, which preferentially occurs at the 3-position under drastic reaction conditions. These reactivity patterns directly influence the synthetic strategies employed for creating substituted pyridine derivatives like this compound.
Recent advances in pyridine scaffold chemistry have focused on developing new synthetic techniques and exploring bacterial preventative activities of pyridine derivatives. Contemporary research has emphasized catalyst-mediated synthesis approaches, including zeolite catalysts for three-component condensation reactions leading to various pyridine derivatives. These modern synthetic methodologies have enabled the preparation of highly functionalized pyridine compounds with precisely controlled substitution patterns, exemplified by compounds like this compound.
Table 1: Classification of Major Pyridine Derivative Types
| Derivative Type | Substitution Pattern | Key Characteristics | Representative Applications |
|---|---|---|---|
| Monosubstituted | Single functional group | Basic pyridine reactivity | Pharmaceuticals |
| Disubstituted | Two functional groups | Enhanced biological activity | Agrochemicals |
| Polysubstituted | Multiple functional groups | Complex synthetic intermediates | Materials science |
| Amino-substituted | Amino group incorporation | Increased nucleophilicity | Drug development |
| Carbonitrile-substituted | Nitrile group incorporation | Enhanced electrophilicity | Synthetic intermediates |
Nomenclature and Structural Classification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for naming substituted pyridine derivatives. The compound's full chemical name reflects its structural complexity, with the pyridine ring serving as the parent structure and the substituents designated by their positions and chemical nature. The molecule possesses the molecular formula C₉H₁₁N₃O and a molecular weight of 177.20 grams per mole, establishing its classification as a medium-sized organic molecule suitable for pharmaceutical applications.
The structural classification of this compound encompasses several important chemical categories. Primary classification places it within the heterocyclic aromatic compounds due to the presence of the pyridine ring system. Secondary classification identifies it as a substituted pyridine derivative, specifically featuring amino and carbonitrile substituents. The presence of the carbonitrile group at the 2-position classifies it as a picolinonitrile derivative, while the complex amino substitution at the 4-position places it in the category of dialkylamino-substituted pyridines.
The Chemical Abstracts Service registry number 1341051-97-5 provides unique identification for this compound in chemical databases and literature. Alternative nomenclature includes 4-(aminomethyl)pyridine-2-carbonitrile when referring to related structural variants, though the specific hydroxyethyl and methyl substitution pattern distinguishes this particular compound from simpler amino-substituted derivatives.
Table 2: Structural and Physical Properties of this compound
The compound's structural features include a pyridine ring with nitrogen at position 1, a carbonitrile group (-C≡N) at position 2, and a complex amino substituent at position 4. The amino substituent consists of nitrogen bonded to both a methyl group and a 2-hydroxyethyl group, creating the full substitution pattern that defines this specific derivative. This structural arrangement provides multiple sites for potential chemical reactivity and biological interaction, contributing to the compound's significance in research applications.
Properties
IUPAC Name |
4-[2-hydroxyethyl(methyl)amino]pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-12(4-5-13)9-2-3-11-8(6-9)7-10/h2-3,6,13H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIKPVJYUFGCGAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=CC(=NC=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including anticancer, antibacterial, and anti-inflammatory activities, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a hydroxyl ethyl group and a carbonitrile moiety, which are critical for its biological activity. The presence of the amino group enhances its interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyridine compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown:
- Inhibition of Cell Proliferation : Compounds related to this structure have been found to inhibit cell proliferation in various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) cells. The IC50 values reported range from 1.48 to 6.38 μM, indicating potent activity against these cell lines .
- Mechanism of Action : The mechanism involves cell cycle arrest at the G2/M phase and modulation of apoptosis-related proteins, such as downregulation of Bcl-2 and upregulation of Bax, suggesting a pro-apoptotic effect .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 | 1.48 | G2/M arrest, pro-apoptotic |
| Compound B | MCF-7 | 3.67 | G2/M arrest, pro-apoptotic |
| Compound C | HCT-116 | 2.28 | G2/M arrest, pro-apoptotic |
Antibacterial Activity
The antibacterial properties of this compound have also been explored. Studies indicate that:
- Broad-Spectrum Activity : Similar compounds have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as low as 64 µg/mL for effective derivatives .
- Biofilm Inhibition : These compounds also showed the ability to inhibit biofilm formation in Pseudomonas aeruginosa, highlighting their potential use in treating infections associated with biofilms .
Table 2: Antibacterial Activity Data
| Compound | Bacterial Strain | MIC (µg/mL) | Biofilm Inhibition |
|---|---|---|---|
| Compound D | Staphylococcus aureus | 64 | Yes |
| Compound E | Escherichia coli | 64 | Yes |
Anti-inflammatory Activity
Research has indicated that compounds structurally similar to this compound may exhibit anti-inflammatory properties through inhibition of key signaling pathways.
- Inhibition of TNF-alpha Release : Some derivatives have been shown to inhibit the release of TNF-alpha in LPS-stimulated macrophages, suggesting a role in modulating inflammatory responses .
Case Studies and Research Findings
Several case studies highlight the therapeutic potential of this compound:
- Study on Cancer Cell Lines : A study demonstrated that compounds derived from pyridine structures could effectively induce apoptosis in cancer cells via mitochondrial pathways .
- Antibacterial Efficacy : Another investigation reported that specific derivatives significantly reduced bacterial load in infected animal models, supporting their potential as therapeutic agents against bacterial infections .
- Inflammation Models : Research involving animal models showed that these compounds could reduce inflammation markers significantly when administered during inflammatory responses induced by LPS .
Scientific Research Applications
Neurological Disorders
The structure of 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile suggests potential applications in treating neurological disorders. Compounds with similar pyridine structures have been found to interact with ion channels, particularly potassium channels, which are crucial in neuronal signaling and excitability. The presence of the carbonitrile group may enhance its ability to act as an enzyme inhibitor or pharmacophore, making it a candidate for further exploration in neurological therapeutic agents .
Cancer Treatment
Nitrile-containing compounds have been associated with various pharmacological activities, including anti-cancer properties. For instance, nitrile groups can improve the solubility and bioavailability of drugs, enhancing their therapeutic efficacy against cancers. The unique structural features of this compound may allow it to serve as a lead compound for modifications aimed at targeting specific cancer pathways .
Enzyme Inhibition
The nitrile functional group in this compound can mimic carboxylic acid groups in biological systems, potentially allowing it to inhibit enzymes that are crucial in various metabolic pathways. This property is particularly relevant in drug design where enzyme inhibition is a desired mechanism of action. For example, similar nitrile-containing compounds have shown efficacy as inhibitors for various kinases and transferases involved in cancer progression and other diseases .
Structural Insights
Crystallographic studies provide insights into the molecular structure and bonding characteristics of this compound. Understanding these structural details is vital for predicting its reactivity and interactions with biological targets .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Calculated based on formula C10H12N3O.
Key Observations :
- Polarity and Solubility: The hydroxyethyl group in the target compound enhances hydrophilicity compared to non-polar substituents like chloro-phenyl or furanyl groups in other derivatives. This property is critical for bioavailability in drug design .
- Electronic Effects : The nitrile group (-CN) in all compounds acts as a strong electron-withdrawing group, influencing reactivity in nucleophilic substitutions or cyclization reactions.
Heterocyclic Carbonitrile Derivatives
Table 2: Comparison with Complex Heterocycles
Key Observations :
- Hydrogen Bonding : The hydroxyethyl group in the target compound facilitates intermolecular hydrogen bonding (e.g., in crystallization), whereas sulfanyl or methoxy groups (as in ) rely on weaker van der Waals interactions .
Preparation Methods
Nucleophilic Substitution on Pyridine Derivatives
A common approach involves starting from a 4-chloro-2-carbonitrile-substituted pyridine, where the chlorine atom at the 4-position is substituted by a secondary amine bearing the hydroxyethyl and methyl groups.
- The reaction typically uses the 4-chloro-2-cyanopyridine as the electrophile.
- The nucleophile is N-methyl-2-hydroxyethylamine or a protected derivative.
- The substitution proceeds under mild heating in polar aprotic solvents to promote SNAr (nucleophilic aromatic substitution).
- Bases such as potassium carbonate or sodium carbonate are used to neutralize the acid formed and drive the reaction forward.
This method provides moderate to good yields and is scalable for industrial applications due to the straightforward reaction conditions.
Palladium-Catalyzed Cross-Coupling Reactions
According to recent research on related pyridine derivatives, palladium-catalyzed coupling reactions have been employed for selective functionalization of pyridine rings:
- For example, the use of (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride as a catalyst with potassium carbonate as a base in a 1,4-dioxane/water solvent system at 90°C for 2 hours facilitates coupling between pyridine derivatives and amine-containing substituents.
- After the coupling, purification steps such as preparative HPLC are used to isolate the product.
- Although this method was reported for related pyrrolo[2,3-b]pyridine derivatives, the strategy is applicable to 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile synthesis due to structural similarity.
Alkylation of Amino Intermediates
An alternative approach involves preparing the amino pyridine intermediate first, then selectively alkylating the amino group with 2-hydroxyethyl moieties:
- Alkylation can be performed using 2-chloroethanol or 2-bromoethanol in the presence of a base.
- The methyl group on the amino nitrogen can be introduced via methylation reagents such as methyl iodide or dimethyl sulfate.
- Reaction conditions require careful control to avoid over-alkylation or side reactions.
Reaction Conditions and Optimization
Research Findings and Industrial Considerations
- The nucleophilic substitution method is favored for industrial scale due to its simplicity and higher yields compared to palladium-catalyzed methods which, although selective, often suffer from low yields and require expensive catalysts and purification.
- The palladium-catalyzed method offers high regioselectivity and functional group tolerance but is less economical for large-scale production.
- Alkylation steps must be optimized to avoid side products, and protecting groups may be employed during multi-step syntheses to improve selectivity.
- The use of inorganic bases such as potassium carbonate or sodium carbonate is common to facilitate deprotonation and promote nucleophilicity.
- Solvent choice is critical; polar aprotic solvents like dimethylformamide or acetonitrile improve nucleophilic substitution efficiency.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Nucleophilic Substitution | 4-chloro-2-cyanopyridine | N-methyl-2-hydroxyethylamine, K2CO3, polar aprotic solvent, heat | Simple, scalable, good yield | Requires pure starting materials |
| Pd-Catalyzed Cross-Coupling | Pyridine derivatives | Pd(dppf)Cl2, K2CO3, 1,4-dioxane/water, 90°C | High selectivity | Low yield, expensive catalyst |
| Alkylation of Amino Intermediate | Amino pyridine intermediate | 2-chloroethanol, base, methyl iodide | Flexibility in substitution | Risk of over-alkylation |
Q & A
Q. What are the common synthetic routes for 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile, and what intermediates are critical for its formation?
The synthesis typically involves multi-step reactions starting with pyridine derivatives. A key intermediate is the introduction of the (2-hydroxyethyl)(methyl)amino group via nucleophilic substitution or condensation reactions. For example, similar compounds (e.g., pyridine-3-carbonitriles) are synthesized by refluxing acetophenone derivatives with aldehydes, cyanoacetate, and ammonium acetate in ethanol . Chlorination agents like phosphoryl chloride (POCl₃) are often used to introduce nitrile groups . Key steps include optimizing reaction time, temperature, and stoichiometric ratios of intermediates to minimize side products.
Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?
Standard characterization includes:
- NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and hydrogen bonding networks.
- X-ray crystallography to resolve the 3D structure, hydrogen bonding, and intermolecular interactions. For example, studies on analogous pyridine-carbonitriles used APEX3 and SHELXL97 for structure refinement .
- Mass spectrometry (HRMS) to verify molecular weight and purity.
- IR spectroscopy to identify functional groups like nitriles (C≡N stretch ~2200 cm⁻¹) .
Q. How is the compound’s preliminary biological activity screened in academic research?
Initial screening involves:
- Antimicrobial assays : Disk diffusion or microdilution methods against bacterial/fungal strains.
- Cytotoxicity testing : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
- Enzyme inhibition studies : Fluorescence-based assays targeting kinases or proteases, depending on the hypothesized mechanism.
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
Advanced approaches integrate:
- Density Functional Theory (DFT) : To model reaction pathways, transition states, and substituent effects on electronic properties .
- Molecular docking : Predict binding affinities to biological targets (e.g., enzymes) and guide structural modifications .
- Reaction path search algorithms : Tools like GRRM or AFIR (used in ICReDD’s workflow) identify low-energy pathways and reduce trial-and-error experimentation .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
Contradictions may arise from variations in assay conditions or substituent effects. Solutions include:
- Meta-analysis : Systematically compare protocols (e.g., cell line specificity, solvent controls).
- Structure-Activity Relationship (SAR) studies : Synthesize derivatives with controlled modifications (e.g., replacing the 2-hydroxyethyl group with other alkyl chains) to isolate contributing factors .
- Orthogonal assays : Validate activity using unrelated methods (e.g., SPR for binding kinetics vs. cellular assays) .
Q. How can reaction yields be improved while minimizing side products?
Optimization strategies:
- Catalysis : Use phase-transfer catalysts or Lewis acids (e.g., ZnCl₂) to enhance nucleophilic substitution efficiency.
- Microwave-assisted synthesis : Reduce reaction time and improve regioselectivity compared to traditional reflux .
- In-situ monitoring : Techniques like HPLC or ReactIR track intermediate formation and adjust conditions dynamically .
Q. What advanced techniques elucidate the compound’s mechanism of action in biological systems?
- Cryo-EM/X-ray crystallography : Resolve compound-target complexes at atomic resolution .
- Proteomics/Transcriptomics : Identify differentially expressed proteins or genes post-treatment via LC-MS or RNA-seq.
- Kinetic isotope effects (KIE) : Study enzymatic inhibition mechanisms by substituting key hydrogens with deuterium .
Q. How do steric and electronic properties of substituents influence the compound’s stability and reactivity?
- Steric effects : Bulky groups (e.g., 4-methoxyphenyl) may hinder crystallization or enzyme binding.
- Electronic effects : Electron-withdrawing groups (e.g., nitriles) enhance electrophilicity, affecting reaction rates.
- Hammett analysis : Quantify substituent effects on reaction kinetics using σ values .
Methodological Considerations
9. Designing a SAR study for derivatives of this compound:
- Step 1 : Synthesize derivatives with systematic substitutions (e.g., varying alkyl chain length, halogenation).
- Step 2 : Characterize physicochemical properties (logP, pKa) to correlate with bioactivity.
- Step 3 : Test derivatives in parallel assays (e.g., cytotoxicity, solubility) to identify lead candidates .
10. Addressing low reproducibility in crystallographic data:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
